molecular formula C11H13FN2O3S B2663450 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde CAS No. 681226-64-2

4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde

Cat. No. B2663450
M. Wt: 272.29
InChI Key: ABPADUJJECLIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Attached to this piperazine ring is a fluorobenzenesulfonyl group and a carbaldehyde group .


Molecular Structure Analysis

The molecular formula of “4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde” is C11H13FN2O3S . It has a molecular weight of 272.3 g/mol . The InChI code of the compound is 1S/C11H13FN2O3S/c12-10-1-3-11(4-2-10)18(16,17)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2 .


Physical And Chemical Properties Analysis

The compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

A visible-light-driven CarboxyLic Amine Protocol (CLAP) facilitates the synthesis of 2-substituted piperazines, highlighting the utility of photocatalysis in accessing privileged scaffolds within medicinal chemistry (Gueret et al., 2020). Similarly, piperazine derivatives have been identified for their corrosion inhibition properties on iron, indicating their potential in material science and engineering applications (Kaya et al., 2016).

Receptor Binding and Drug Design

Research into the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine has shown its potential as a dopamine D4 receptor ligand, demonstrating the role of such compounds in neuropharmacology and drug design (Yang Fang-wei, 2013).

Crystallography and Molecular Structure

Studies on flunarizine salts have shed light on their three-dimensional hydrogen-bonded framework structures, contributing to the understanding of molecular interactions and crystal engineering (Kavitha et al., 2014). The structure of piperazine-1,4-diium bis(3-carboxy-4-hydroxybenzenesulfonate) dihydrate has been detailed, emphasizing the importance of hydrogen bonding in supramolecular chemistry (Li & Su, 2007).

Antimicrobial Agents

New fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties have been synthesized, showing promise in inhibiting bacterial pathogens, particularly those resistant to conventional antibiotics. This research highlights the ongoing efforts in combating antimicrobial resistance (Chen et al., 2013).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-(4-fluorophenyl)sulfonylpiperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3S/c12-10-1-3-11(4-2-10)18(16,17)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPADUJJECLIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde

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